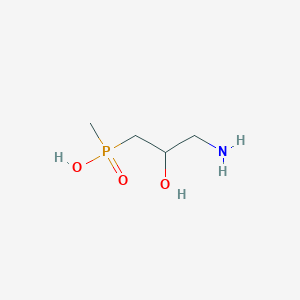
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde
Overview
Description
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Ligands and Catalysis : A study explored the synthesis of enantiopure compounds based on l-pipecolinic acid, which is related to the chemical structure of interest. These compounds exhibited a singular behavior on the stereocontrol of benzaldehyde and diethylzinc reaction, highlighting their potential as novel chiral ligands for catalytic applications (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Synthesis of Furo[3,2-b]pyridines : Another study described the synthesis of highly functionalized furo[3,2-b]pyridines, which are important in pharmaceutical chemistry. The process involves a [4+2] hetero-Diels–Alder reaction, indicating the use of related compounds in facilitating complex organic synthesis (Siddiqui et al., 2013).
Ratiometric Fluorescent Probe : A particular derivative was designed as a ratiometric fluorescent probe for cysteine and homocysteine, displaying a large emission shift upon interaction. This is significant in the field of biochemical sensing and diagnostics (Lin et al., 2008).
Biocompatible Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol (related in structure to the compound of interest) were explored as fluorescent chemosensors for pH. These chemosensors are crucial in differentiating between normal cells and cancer cells, which have varying pH levels (Dhawa et al., 2020).
Synthesis of Anticancer Drug Intermediates : A synthesis method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, was optimized as it is an important intermediate for small molecule anticancer drugs. This showcases the role of similar compounds in medicinal chemistry and drug development (Zhang et al., 2018).
properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-6-8-15(9-7-12)10-13-2-4-14(11-16)5-3-13/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDFCXYQIXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7795687.png)








![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7795766.png)